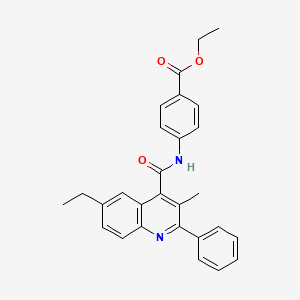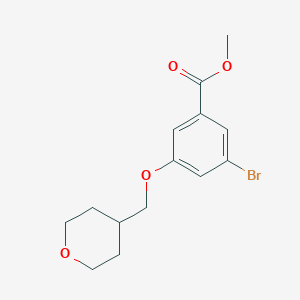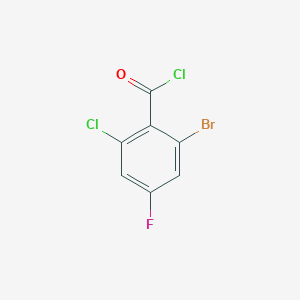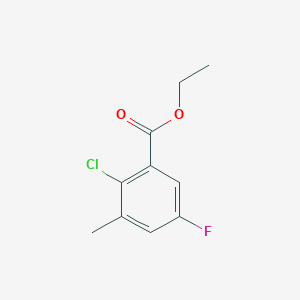
アリルピペリジン-4-イルカルバメート塩酸塩
説明
Allyl piperidin-4-ylcarbamate hydrochloride, also known as Piperidin-4-yl-carbamic acid allyl ester hydrochloride, is a chemical compound with the CAS Number: 1187927-76-9 . It has a molecular weight of 220.7 and a molecular formula of C9H17ClN2O2. It is a white solid .
Molecular Structure Analysis
The InChI code for Allyl piperidin-4-ylcarbamate hydrochloride is 1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H .
Physical and Chemical Properties Analysis
Allyl piperidin-4-ylcarbamate hydrochloride is a white solid . Its molecular weight is 220.7 and its molecular formula is C9H17ClN2O2.
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、医薬品化学において重要であり、様々な医薬品の骨格を形成しています。 アリルピペリジン-4-イルカルバメート塩酸塩は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンの合成における重要な中間体として機能します 。これらの化合物は、抗炎症、鎮痛、解熱効果を含む顕著な薬理活性を示しています。
中枢神経系薬物の開発
ピペリジン部分は、中枢神経系 (CNS) を標的とする薬物に共通の特徴です。 アリルピペリジン-4-イルカルバメート塩酸塩の構造的多様性により、血液脳関門を通過できる化合物の作成が可能になり、神経疾患の治療法開発に役立ちます .
抗がん研究
ピペリジン構造は、いくつかの抗がん剤に見られます。アリルピペリジン-4-イルカルバメート塩酸塩から様々なピペリジン誘導体を合成できることは、新しい腫瘍学薬物の発見と開発に役立ちます。 これらの化合物は、がん細胞の増殖と生存における重要な経路を阻害することができます .
可溶性エポキシドヒドロラーゼ阻害剤
アリルピペリジン-4-イルカルバメート塩酸塩は、炎症反応に関与する酵素である可溶性エポキシドヒドロラーゼの強力な阻害剤を作成するために使用されます。 この化合物から誘導された阻害剤は、抗炎症活性を示しており、心臓血管疾患やその他の炎症性疾患の治療に役立ちます .
薬物動態の最適化
薬物の薬物動態特性を改善するための構造修飾は、治療の成功に不可欠です。 アリルピペリジン-4-イルカルバメート塩酸塩は、薬理学的に活性な分子の親油性と溶解度を修飾するために使用でき、体への吸収と分布を向上させます .
農薬化学研究
ピペリジン誘導体は、農薬の開発にも役割を果たしています。 アリルピペリジン-4-イルカルバメート塩酸塩は、様々なピペリジン系構造の合成において多用途性があり、殺虫剤や除草剤として潜在的な用途を持つ新しい化合物の作成を可能にします .
作用機序
Target of Action
It is known that piperidine derivatives, which allyl piperidin-4-ylcarbamate hydrochloride is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives have a wide variety of biological activities . For instance, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems . It restores the balance by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Allyl piperidin-4-ylcarbamate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, which is involved in intracellular signal transduction. By binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride can modulate its activity, leading to changes in cellular signaling pathways . Additionally, this compound has been shown to interact with serotonin receptors, influencing neurotransmitter release and uptake .
Cellular Effects
Allyl piperidin-4-ylcarbamate hydrochloride has diverse effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, allyl piperidin-4-ylcarbamate hydrochloride can enhance neurotransmitter release, thereby affecting synaptic transmission . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, by binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride inhibits its activity, resulting in altered signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl piperidin-4-ylcarbamate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to allyl piperidin-4-ylcarbamate hydrochloride can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of allyl piperidin-4-ylcarbamate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, allyl piperidin-4-ylcarbamate hydrochloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Allyl piperidin-4-ylcarbamate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which may have different biological activities. Additionally, allyl piperidin-4-ylcarbamate hydrochloride can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of allyl piperidin-4-ylcarbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, allyl piperidin-4-ylcarbamate hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of allyl piperidin-4-ylcarbamate hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, allyl piperidin-4-ylcarbamate hydrochloride may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytosolic signaling pathways and metabolic processes .
特性
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)







![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)


![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)
